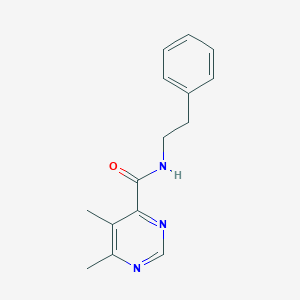

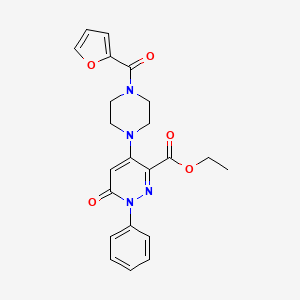

![molecular formula C16H21N3O5 B2787027 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900000-83-1](/img/structure/B2787027.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d][1,3]dioxol-5-yl is a common motif in organic chemistry and is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . It’s often used in the synthesis of pharmaceuticals and other bioactive compounds .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzo[d][1,3]dioxol-5-yl moiety, which is a benzene ring fused with a 1,3-dioxole ring .Chemical Reactions Analysis

Again, while specific reactions involving “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide” are not available, similar compounds are often involved in reactions such as Pd-catalyzed C-N cross-coupling .Aplicaciones Científicas De Investigación

Chemical Interactions and Reactions

The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide, through related chemical structures, has shown relevance in various scientific studies focusing on chemical reactions, synthesis processes, and pharmacological potential. For instance, studies have demonstrated the ability of related compounds to generate hydroxyl radicals from the simultaneous generation of superoxide and nitric oxide, highlighting their potential in oxidative stress-related research (Hogg et al., 1992).

Synthesis and Pharmacological Applications

Efficient synthetic pathways have been developed for compounds with similar structures, showcasing the importance of these chemical entities in drug development. For example, the synthesis of aprepitant, an NK(1) receptor antagonist, involves a process that includes morpholine derivatives, emphasizing the role of such structures in medicinal chemistry (Brands et al., 2003).

Biological Activities and Potential Therapeutic Uses

Compounds bearing the morpholine moiety, akin to this compound, have been investigated for various biological activities. For example, sulphonamides incorporating 1,3,5-triazine structural motifs, with morpholine substitutions, have been studied for their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles, demonstrating potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Chemical Characterization and Analysis Techniques

X-ray photoelectron spectroscopy (XPS) analysis of membranes activated with related chemical compounds has provided insight into the surface chemical characterization, revealing the nature of the chemical bonding involved. This type of analysis is crucial for understanding the interactions at the molecular level that govern the functionality of chemically modified surfaces (Ariza et al., 2000).

Mecanismo De Acción

Target of Action

Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis. These pathways play crucial roles in controlling cell growth and death, and their disruption can lead to the death of cancer cells .

Result of Action

The compound’s action results in the arrest of the cell cycle at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to their death.

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c20-15(17-4-1-5-19-6-8-22-9-7-19)16(21)18-12-2-3-13-14(10-12)24-11-23-13/h2-3,10H,1,4-9,11H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRNCGFYESIVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

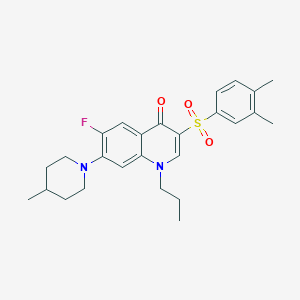

![4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B2786946.png)

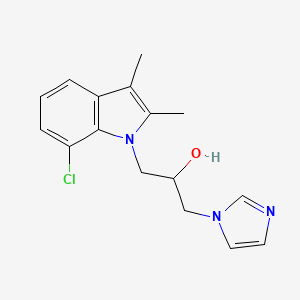

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2786948.png)

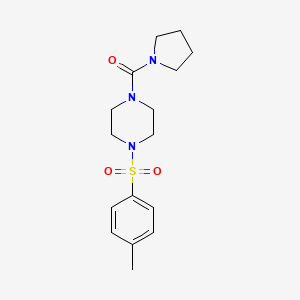

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2786951.png)

![Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2786955.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2786959.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide](/img/structure/B2786960.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2786961.png)

![2-Chloro-N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2786962.png)

![8-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2786966.png)